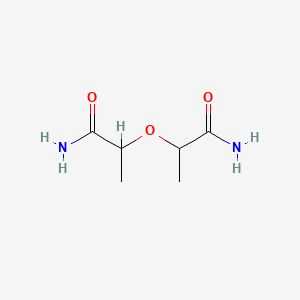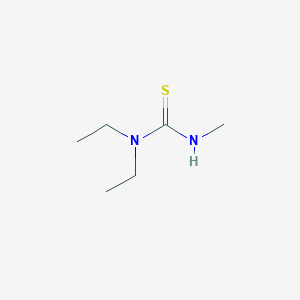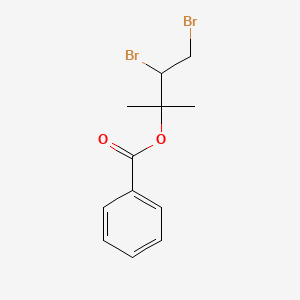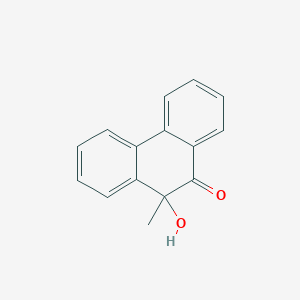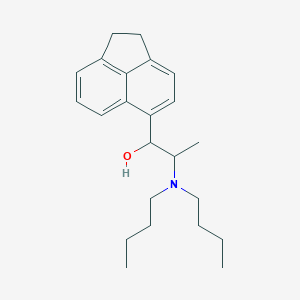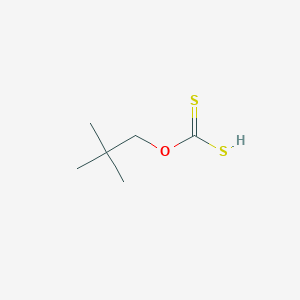![molecular formula C10H12O3 B14735320 [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol CAS No. 6578-76-3](/img/structure/B14735320.png)
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring fused with a phenyl group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of phenylacetaldehyde with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Phenylacetic acid or phenylacetaldehyde.
Reduction: 2-Phenyl-1,3-dioxolane.
Substitution: 2-Phenyl-1,3-dioxolan-4-yl chloride or bromide.
Applications De Recherche Scientifique
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds such as:
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]acetate: Similar structure but with an acetate group instead of a methanol moiety.
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]amine: Contains an amine group instead of a hydroxyl group.
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]chloride: Contains a chloride group instead of a hydroxyl group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and applications
Propriétés
Numéro CAS |
6578-76-3 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
[(2R,4R)-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
Clé InChI |
AUDDNHGBAJNKEH-NXEZZACHSA-N |
SMILES isomérique |
C1[C@H](O[C@@H](O1)C2=CC=CC=C2)CO |
SMILES canonique |
C1C(OC(O1)C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
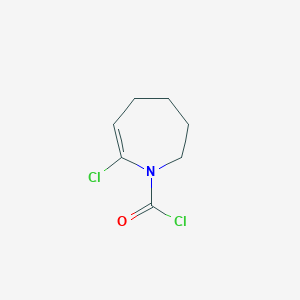
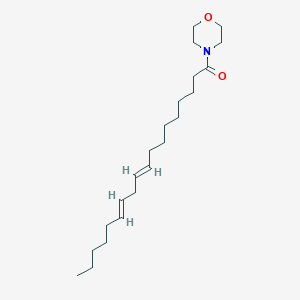
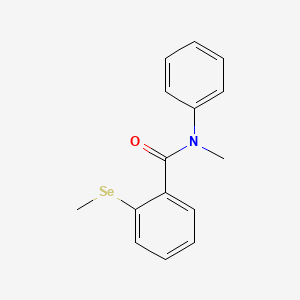
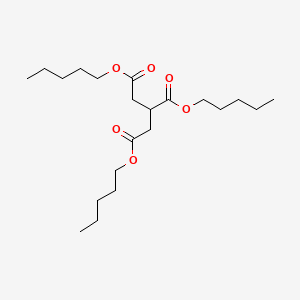
![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)

![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
